molecular formula C19H16N4O4S B11610165 (7Z)-7-(3-methoxybenzylidene)-3-(4-nitrophenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one

(7Z)-7-(3-methoxybenzylidene)-3-(4-nitrophenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one

Cat. No.: B11610165
M. Wt: 396.4 g/mol
InChI Key: VQJQIHCZKYNZRV-YVLHZVERSA-N
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Description

The compound (7Z)-7-[(3-METHOXYPHENYL)METHYLIDENE]-3-(4-NITROPHENYL)-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE is a complex organic molecule that belongs to the class of thiazolotriazines This compound is characterized by its unique structure, which includes a methoxyphenyl group, a nitrophenyl group, and a thiazolotriazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7Z)-7-[(3-METHOXYPHENYL)METHYLIDENE]-3-(4-NITROPHENYL)-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3-methoxybenzaldehyde with 4-nitroaniline to form an intermediate Schiff base. This intermediate then undergoes cyclization with thiosemicarbazide under acidic conditions to yield the thiazolotriazine core. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to enhance efficiency and reduce costs. This may involve the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

(7Z)-7-[(3-METHOXYPHENYL)METHYLIDENE]-3-(4-NITROPHENYL)-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions, often using sodium borohydride or lithium aluminum hydride, can convert the nitro group to an amine.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxides, amines, and substituted derivatives, which can be further utilized in various applications .

Scientific Research Applications

(7Z)-7-[(3-METHOXYPHENYL)METHYLIDENE]-3-(4-NITROPHENYL)-2H,3H,4H,6H,7H-[1,3,5]TRIAZIN-6-ONE: has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which (7Z)-7-[(3-METHOXYPHENYL)METHYLIDENE]-3-(4-NITROPHENYL)-2H,3H,4H,6H,7H-[1,3,5]TRIAZIN-6-ONE exerts its effects involves interactions with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to downstream effects. For example, its antimicrobial activity may be due to the disruption of bacterial cell wall synthesis or interference with DNA replication .

Comparison with Similar Compounds

Similar Compounds

  • (7Z)-7-[(3-METHOXYPHENYL)METHYLIDENE]-3-(4-CHLOROPHENYL)-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE
  • (7Z)-7-[(3-METHOXYPHENYL)METHYLIDENE]-3-(4-METHYLPHENYL)-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE

Uniqueness

The uniqueness of (7Z)-7-[(3-METHOXYPHENYL)METHYLIDENE]-3-(4-NITROPHENYL)-2H,3H,4H,6H,7H-[1,3,5]TRIAZIN-6-ONE lies in its specific functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H16N4O4S

Molecular Weight

396.4 g/mol

IUPAC Name

(7Z)-7-[(3-methoxyphenyl)methylidene]-3-(4-nitrophenyl)-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-6-one

InChI

InChI=1S/C19H16N4O4S/c1-27-16-4-2-3-13(9-16)10-17-18(24)22-12-21(11-20-19(22)28-17)14-5-7-15(8-6-14)23(25)26/h2-10H,11-12H2,1H3/b17-10-

InChI Key

VQJQIHCZKYNZRV-YVLHZVERSA-N

Isomeric SMILES

COC1=CC=CC(=C1)/C=C\2/C(=O)N3CN(CN=C3S2)C4=CC=C(C=C4)[N+](=O)[O-]

Canonical SMILES

COC1=CC=CC(=C1)C=C2C(=O)N3CN(CN=C3S2)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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